[1,1'-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate is an organic compound that features a biphenyl group attached to a cyclohexane ring with an aminomethyl and carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate typically involves multiple steps. One common approach is to start with the biphenyl compound and introduce the cyclohexane ring through a series of reactions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent . The carboxylate group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with metal catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl and cyclohexane rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and cyclohexane carboxylates. Examples are:
- [1,1’-Biphenyl]-4-ylmethanol
- Cyclohexane-1-carboxylic acid
- 4-Aminomethylcyclohexane-1-carboxylic acid .
Uniqueness
What sets [1,1’-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61568-04-5 |
---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H23NO2/c21-14-15-6-8-18(9-7-15)20(22)23-19-12-10-17(11-13-19)16-4-2-1-3-5-16/h1-5,10-13,15,18H,6-9,14,21H2 |
InChI Key |
CFFYQSCHFBTYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.